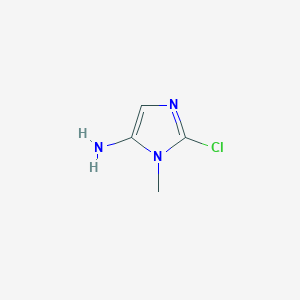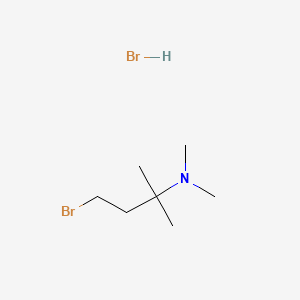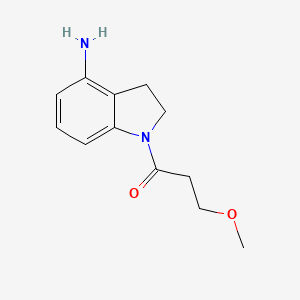
3,4-dichloro-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1H-indol-7-amine is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and an amine group at the 7th position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1H-indol-7-amine typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Amino or thiol-substituted indoles.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1H-indol-7-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-1H-indol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1H-indole: Lacks the amine group at the 7th position.
1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of chlorine atoms.
5-Chloro-1H-indole: Has a single chlorine atom at the 5th position.
Uniqueness
3,4-Dichloro-1H-indol-7-amine is unique due to the specific positioning of the chlorine atoms and the amine group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
165669-12-5 |
|---|---|
Fórmula molecular |
C8H6Cl2N2 |
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
3,4-dichloro-1H-indol-7-amine |
InChI |
InChI=1S/C8H6Cl2N2/c9-4-1-2-6(11)8-7(4)5(10)3-12-8/h1-3,12H,11H2 |
Clave InChI |
IHGSEJPANCPDSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CNC2=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)







![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)
